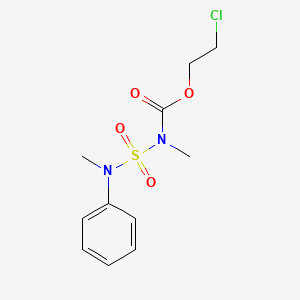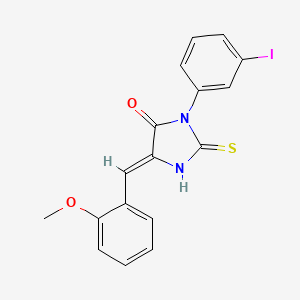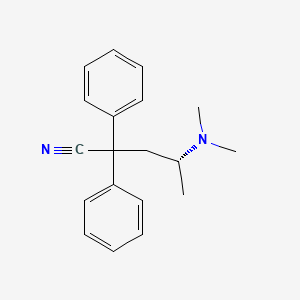
4-Styrylpyridine hydrochloride, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Styrylpyridine hydrochloride, (Z)- is a chemical compound with the molecular formula C13H11NClH It is a derivative of styrylpyridine, characterized by the presence of a styryl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-styrylpyridine hydrochloride, (Z)- typically involves the reaction of 4-styrylpyridine with hydrochloric acid. One common method includes dissolving 4-styrylpyridine in acetonitrile and adding hydrochloric acid to the solution. The mixture is then stirred at elevated temperatures, usually around 60-70°C, for a specified period, leading to the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 4-styrylpyridine hydrochloride, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Styrylpyridine hydrochloride, (Z)- undergoes various chemical reactions, including:
Photocyclodimerization: This reaction involves the formation of cyclobutane derivatives through [2 + 2] cycloaddition under UV irradiation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electron-withdrawing group.
Common Reagents and Conditions:
Photocyclodimerization: Typically conducted in methanol with the addition of hydrochloric acid to accelerate the reaction.
Substitution Reactions: Common reagents include alkyl halides and bases, with reactions carried out in polar solvents like acetonitrile.
Major Products:
科学研究应用
4-Styrylpyridine hydrochloride, (Z)- has diverse applications in scientific research:
作用机制
The mechanism of action of 4-styrylpyridine hydrochloride, (Z)- involves its interaction with molecular targets through various pathways:
Photocyclodimerization: The compound undergoes [2 + 2] cycloaddition under UV light, forming cyclobutane derivatives through cation-π interactions.
Substitution Reactions: The pyridine ring’s electron-withdrawing nature facilitates nucleophilic attack, leading to the formation of substituted products.
相似化合物的比较
2-Styrylpyridine: Similar in structure but differs in the position of the styryl group on the pyridine ring.
4-(m-Cyanostyryl)pyridine: Contains a cyano group on the phenyl ring, affecting its electronic properties.
Uniqueness: 4-Styrylpyridine hydrochloride, (Z)- is unique due to its specific photochemical behavior and the ability to form distinct cyclobutane derivatives under UV irradiation . Its versatility in undergoing various chemical reactions makes it a valuable compound in multiple research domains.
属性
CAS 编号 |
19149-60-1 |
|---|---|
分子式 |
C13H12ClN |
分子量 |
217.69 g/mol |
IUPAC 名称 |
4-[(Z)-2-phenylethenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H11N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-11H;1H/b7-6-; |
InChI 键 |
LIOMEEIPDNUTRD-NAFXZHHSSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=NC=C2.Cl |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


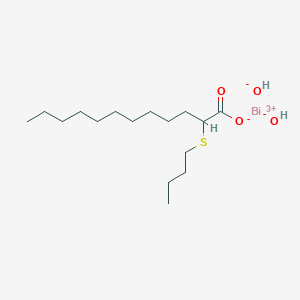

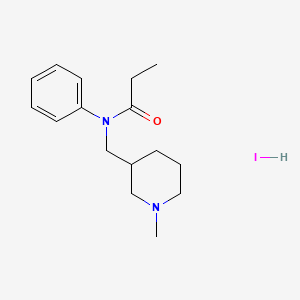
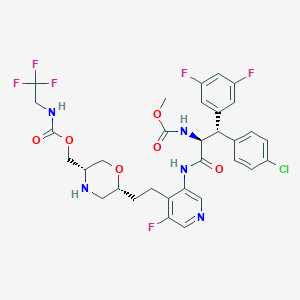
![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)

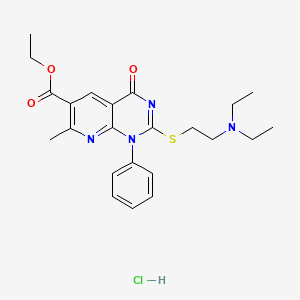
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
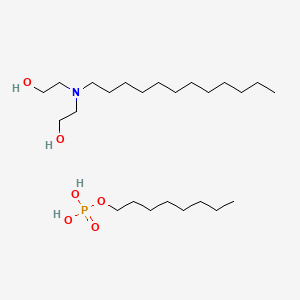
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
